molecular formula C10H9BrN2 B2607408 1-(4-Bromophenyl)-4-methyl-1H-pyrazole CAS No. 1184673-82-2

1-(4-Bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B2607408
CAS No.: 1184673-82-2
M. Wt: 237.1
InChI Key: SFYPWVBEUPHLBJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 1-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate, followed by cyclization with an appropriate methylating agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form dehalogenated products.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products:

  • Substituted pyrazoles
  • Pyrazole oxides
  • Dehalogenated pyrazoles
  • Biaryl derivatives

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group enhances its binding affinity to target proteins, while the pyrazole ring contributes to its overall stability and bioactivity .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole
  • 1-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Uniqueness: 1-(4-Bromophenyl)-4-methyl-1H-pyrazole is unique due to the specific positioning of the bromophenyl and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and organic synthesis. Continued exploration of its properties and applications will likely yield further insights and innovations.

Properties

IUPAC Name

1-(4-bromophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYPWVBEUPHLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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